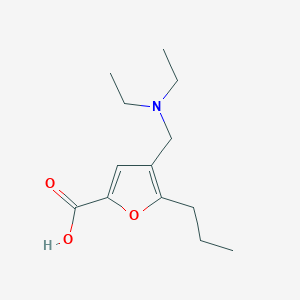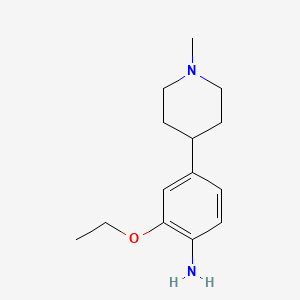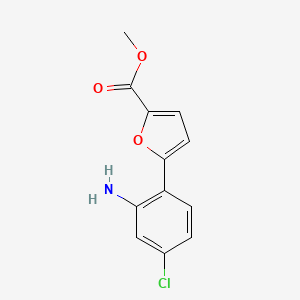
Methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methyl ester group at the 2-position and an amino-chlorophenyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-chlorophenylboronic acid and methyl 5-bromofuran-2-carboxylate.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the bromofuran derivative. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like tetrahydrofuran (THF).
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino-chlorophenyl group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The furan ring may also play a role in binding to biological macromolecules, influencing their structure and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(4-aminophenyl)furan-2-carboxylate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- Methyl 5-(4-cyanophenyl)furan-2-carboxylate
Uniqueness
Methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The specific substitution pattern on the phenyl ring can influence the compound’s interaction with biological targets and its overall pharmacological profile.
Propriétés
Formule moléculaire |
C12H10ClNO3 |
|---|---|
Poids moléculaire |
251.66 g/mol |
Nom IUPAC |
methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-12(15)11-5-4-10(17-11)8-3-2-7(13)6-9(8)14/h2-6H,14H2,1H3 |
Clé InChI |
NXKDCARVUXLXOL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


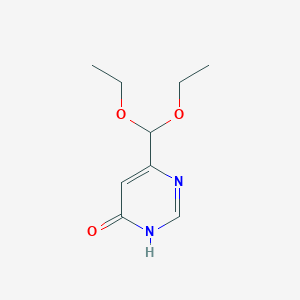
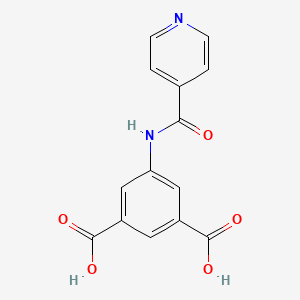
![3-Ethyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15053040.png)
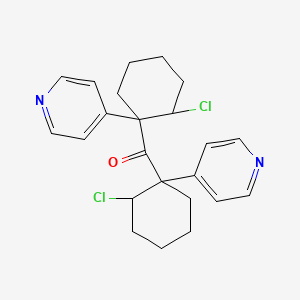
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)

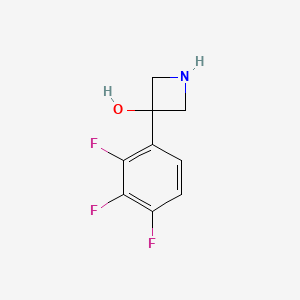
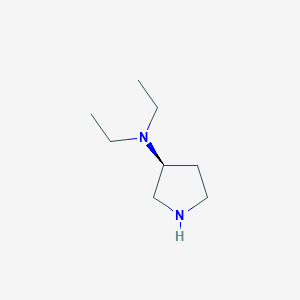
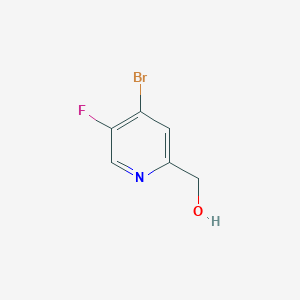
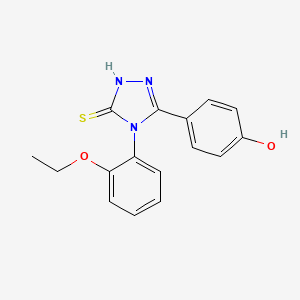
![tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15053115.png)
